1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
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Overview
Description
1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C12H18O It is a ketone derivative of a cyclohexene ring, characterized by the presence of methyl and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the ketone functional group. This process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A structurally similar compound with a cyclohexene ring and a ketone group.
5,5-Dimethyl-1,3-cyclohexanedione: Another ketone derivative with a similar ring structure.
1,3-Dimethyl-1-cyclohexene: A related compound with methyl groups on the cyclohexene ring.
Uniqueness
1-(1,5-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of both methyl and methylene groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
90213-49-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(1,5-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-11(4,9(8)2)10(3)12/h5-6,8H,2,7H2,1,3-4H3 |
InChI Key |
OUFBOEBFABCYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1=C)(C)C(=O)C |
Origin of Product |
United States |
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